Chemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol
Chemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol
An In-depth Technical Guide to the Chemical Properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluorocyclopropane-1,1-diyl)dimethanol is a fascinating molecule that stands at the intersection of several key areas in modern medicinal chemistry. Its structure, featuring a strained cyclopropane ring, a fluorine substituent, and two hydroxymethyl groups, offers a unique combination of properties that are highly sought after in the design of novel therapeutics. The cyclopropane ring acts as a rigid, three-dimensional scaffold that can mimic other cyclic or unsaturated systems while maintaining a distinct metabolic profile. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1][2][3] The two hydroxymethyl groups provide convenient handles for further chemical modification and can participate in hydrogen bonding interactions with biological targets.
This guide provides a comprehensive overview of the chemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol, drawing on established principles of organic chemistry and data from analogous compounds. It is intended to serve as a valuable resource for researchers and drug development professionals who are interested in leveraging the unique characteristics of this promising building block.
Synthesis of (2-Fluorocyclopropane-1,1-diyl)dimethanol
The synthesis of fluorinated cyclopropanes can be achieved through various methods, with the choice of route often depending on the desired stereochemistry and the availability of starting materials. A common and effective strategy for the synthesis of 2-fluorocyclopropanes involves the cyclopropanation of a fluoro-substituted allylic alcohol.[4] An enantioselective approach using a Simmons-Smith reaction with a chiral dioxaborolane ligand has been shown to be effective for similar substrates.[4]
Proposed Synthetic Workflow
A plausible synthetic route to (2-Fluorocyclopropane-1,1-diyl)dimethanol could start from a suitable protected 2-fluoroallyl alcohol derivative. The gem-diester can be reduced to the diol, and subsequent cyclopropanation would yield the target molecule. A more direct approach could involve the cyclopropanation of a suitably substituted fluoroalkene.
Diagram of a Potential Synthetic Pathway
Caption: A potential synthetic workflow for (2-Fluorocyclopropane-1,1-diyl)dimethanol.
Illustrative Experimental Protocol: Simmons-Smith Cyclopropanation
The following is a generalized protocol based on known procedures for the cyclopropanation of allylic alcohols.[4]
-
Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of freshly distilled diiodomethane (CH₂I₂, 2.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C. Diethylzinc (Et₂Zn, 1.1 equivalents) is added dropwise, resulting in the formation of a white precipitate. The mixture is stirred for 10 minutes at 0 °C.
-
Cyclopropanation: A solution of the fluoro-substituted allylic alcohol (1.0 equivalent) in anhydrous CH₂Cl₂ is added dropwise to the pre-formed zinc carbenoid suspension at 0 °C.
-
Reaction Monitoring and Workup: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (2-Fluorocyclopropane-1,1-diyl)dimethanol.
Physicochemical Properties
The physicochemical properties of (2-Fluorocyclopropane-1,1-diyl)dimethanol are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₅H₉FO₂ | [5] |
| Molecular Weight | 120.12 g/mol | [5] |
| Purity | >92% (typical) | [5] |
| logP | -0.98 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Fsp³ | 1 | [5] |
| Boiling Point (estimated) | ~210-230 °C | Based on similar structures[6][7] |
| Density (estimated) | ~1.2-1.3 g/cm³ | Based on similar structures[6][7] |
The negative logP value indicates that the compound is hydrophilic, a property conferred by the two hydroxyl groups. The Fsp³ value of 1 signifies a high degree of saturation, a desirable trait in drug candidates as it often correlates with improved solubility and metabolic stability.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and assessing the purity of (2-Fluorocyclopropane-1,1-diyl)dimethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons and the protons on the cyclopropane ring, as well as coupling to the fluorine atom. The hydroxyl protons will likely appear as a broad singlet, the position of which will be dependent on concentration and the solvent used. The protons of the hydroxymethyl groups (CH₂OH) will likely appear as two sets of multiplets due to their diastereotopicity. The cyclopropyl protons will also appear as complex multiplets, with characteristic geminal, cis, and trans coupling constants, further split by coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum should show five distinct signals. The carbon bearing the two hydroxymethyl groups will be a singlet. The two hydroxymethyl carbons will also be distinct. The two carbons of the cyclopropane ring will show coupling to the fluorine atom, with the carbon directly attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, which will be a complex multiplet due to coupling with the vicinal and geminal protons on the cyclopropane ring.
Infrared (IR) Spectroscopy
The IR spectrum of (2-Fluorocyclopropane-1,1-diyl)dimethanol is expected to exhibit the following characteristic absorption bands:[8]
-
O-H stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹.
-
C-H stretch: Absorptions for the sp³ C-H bonds of the cyclopropane ring and methylene groups will appear just below 3000 cm⁻¹.
-
C-O stretch: A strong absorption in the region of 1000-1260 cm⁻¹.
-
C-F stretch: A strong absorption in the region of 1000-1400 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 120. Common fragmentation patterns would include the loss of water (M-18), a hydroxymethyl radical (M-31), and fragments arising from the cleavage of the cyclopropane ring.
Chemical Reactivity and Stability
The chemical reactivity of (2-Fluorocyclopropane-1,1-diyl)dimethanol is largely dictated by the interplay between the strained cyclopropane ring and the electron-withdrawing fluorine atom. Fluorinated cyclopropanes are known to undergo a variety of unique chemical transformations.[9][10][11]
Ring-Opening Reactions
One of the most characteristic reactions of highly strained rings like cyclopropanes is ring-opening. In the case of fluorinated cyclopropanes, these reactions can be initiated by electrophiles, nucleophiles, or radical species. For instance, treatment with halogens at elevated temperatures can lead to the formation of 1,3-dihalopropanes.[9][11] The regioselectivity of the ring-opening is influenced by the position of the fluorine substituent.
Diagram of a General Ring-Opening Reaction
Caption: General representation of a ring-opening reaction of the fluorocyclopropane core.
Reactions of the Hydroxymethyl Groups
The primary alcohol functionalities of (2-Fluorocyclopropane-1,1-diyl)dimethanol can undergo typical reactions of alcohols, such as:
-
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
-
Oxidation: Oxidation to the corresponding aldehydes or carboxylic acids using appropriate oxidizing agents.
Stability
The compound is expected to be relatively stable under standard laboratory conditions. However, due to the strained ring, it may be susceptible to decomposition at high temperatures or in the presence of strong acids or bases, which could catalyze ring-opening.
Applications in Medicinal Chemistry and Drug Development
The (2-Fluorocyclopropane-1,1-diyl)dimethanol motif is of significant interest in drug discovery for several reasons:
-
Bioisosteric Replacement: The fluorocyclopropane unit can serve as a bioisostere for other chemical groups, such as alkenes or phenyl rings, offering a similar spatial arrangement of substituents but with different electronic and metabolic properties.
-
Conformational Rigidity: The rigid cyclopropane scaffold can lock a molecule into a specific conformation, which can lead to increased binding affinity and selectivity for a biological target.[2]
-
Modulation of Physicochemical Properties: The introduction of fluorine and hydroxyl groups can be used to fine-tune properties such as lipophilicity, solubility, and metabolic stability.[1][12]
-
Novel Chemical Space: As a relatively underexplored building block, it provides access to novel chemical space, increasing the chances of discovering new drug candidates with unique mechanisms of action.
Fluorocyclopropane moieties have been incorporated into a number of biologically active molecules, including enzyme inhibitors and receptor agonists.[13][14]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (2-Fluorocyclopropane-1,1-diyl)dimethanol is not widely available, general precautions for handling laboratory chemicals should be followed. Based on the SDS for similar compounds, the following recommendations are prudent:[6][15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.
Conclusion
(2-Fluorocyclopropane-1,1-diyl)dimethanol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained, fluorinated cyclopropane ring and functionalizable hydroxymethyl groups offers a wealth of opportunities for the design and synthesis of novel bioactive molecules. A thorough understanding of its synthesis, physicochemical properties, and chemical reactivity is crucial for unlocking its full potential in the development of the next generation of therapeutics.
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